

# Application Note: Enzymatic Determination of L-Malic Acid Concentration

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## Compound of Interest

Compound Name: Malic Acid

Cat. No.: B166107

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## Introduction

**L-Malic acid** is a naturally occurring dicarboxylic acid that plays a crucial role in the Krebs cycle and is found in a variety of fruits and vegetables.[1][2] Its concentration is a key quality indicator in the food and beverage industry, particularly in wine and juice production, where it contributes to the overall acidity and flavor profile.[2][3][4] In clinical and research settings, the measurement of **L-malic acid** can be important for metabolic studies. This application note details a reliable and specific enzymatic method for the quantitative determination of **L-malic acid** concentration.

## Principle of the Assay

The enzymatic assay for **L-malic acid** is based on the specific oxidation of L-malate to oxaloacetate by the enzyme L-malate dehydrogenase (L-MDH). This reaction requires the presence of the coenzyme nicotinamide adenine dinucleotide (NAD<sup>+</sup>), which is concomitantly reduced to NADH.[3][4][5]

The equilibrium of this reaction lies far to the side of **L-malic acid**. [1] To ensure the complete and stoichiometric conversion of **L-malic acid**, the oxaloacetate formed is continuously removed from the reaction mixture. This is achieved by a second enzymatic reaction catalyzed by glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST), in the presence of L-glutamate.[2][4]

The amount of NADH formed is directly proportional to the initial amount of L-**malic acid** in the sample. The concentration of L-**malic acid** is therefore determined by measuring the increase in absorbance of NADH at 340 nm with a spectrophotometer.[\[1\]](#)[\[3\]](#)[\[6\]](#)

An alternative method utilizes the NAD(P)-linked malic enzyme, which catalyzes the oxidative decarboxylation of L-**malic acid** to pyruvate, producing NAD(P)H.[\[1\]](#) This method does not require a trapping agent as the reaction equilibrium favors pyruvate formation.[\[1\]](#)

## Experimental Protocol

This protocol is based on the L-malate dehydrogenase/glutamate-oxaloacetate transaminase method.

### 1. Materials and Reagents

Reagent/Material	Specification	Storage
Glycylglycine Buffer	0.6 M, pH 10.0	4°C
L-Glutamic Acid Solution	0.1 M	4°C
Nicotinamide Adenine Dinucleotide (NAD <sup>+</sup> )	~47 mM	4°C
Glutamate-Oxaloacetate Transaminase (GOT/AST)	~2 mg/mL suspension	4°C
L-Malate Dehydrogenase (L-MDH)	~5 mg/mL solution	4°C
L-Malic Acid Standard Solution	Concentration as required	4°C
Distilled Water	Room Temperature	
Spectrophotometer	Capable of measuring at 340 nm	
Cuvettes	1 cm path length	
Micropipettes		

## 2. Reagent Preparation

- **Buffer-Substrate Solution:** Prepare a solution containing 0.6 M glycylglycine and 0.1 M L-glutamate, with the pH adjusted to 10.0.[7] This solution is stable for several weeks at 4°C.[7]
- **NAD<sup>+</sup> Solution:** Prepare an approximately 47 mM solution of NAD<sup>+</sup> in distilled water.[7] This solution is stable for several weeks at 4°C.[7]

## 3. Sample Preparation

- **General:** Samples should be diluted with distilled water to ensure the L-malic acid concentration falls within the linear range of the assay (typically up to ~0.4 g/L in the cuvette).[4]
- **Colored Samples (e.g., Red Wine):** For highly colored samples, decolorization may be necessary. This can be achieved by treating the sample with polyvinylpolypyrrolidone (PVPP).[4]
- **Solid Samples:** Homogenize solid samples in distilled water and clarify by centrifugation or filtration to obtain a clear supernatant for analysis.

## 4. Assay Procedure

- Set the spectrophotometer to a wavelength of 340 nm and zero the absorbance with air or water.[7][8]
- Prepare a blank and sample cuvette by adding the following reagents in the specified order:

Reagent	Blank Cuvette	Sample Cuvette
Buffer-Substrate Solution	1.00 mL	1.00 mL
NAD <sup>+</sup> Solution	0.20 mL	0.20 mL
Distilled Water	1.00 mL	0.90 mL
GOT Suspension	0.01 mL	0.01 mL
Sample	-	0.10 mL

- Mix the contents of the cuvettes thoroughly by inverting several times.
- After approximately 3 minutes, read and record the initial absorbance (A1) for both the blank and the sample.[\[7\]](#)
- Start the reaction by adding 0.01 mL of L-MDH solution to each cuvette.[\[7\]](#)
- Mix well and incubate for 5-10 minutes at room temperature to allow the reaction to go to completion.[\[7\]](#)
- Read and record the final absorbance (A2) for both the blank and the sample.[\[7\]](#)

#### 5. Calculation of L-Malic Acid Concentration

- Calculate the change in absorbance for the sample ( $\Delta A_{\text{sample}}$ ) and the blank ( $\Delta A_{\text{blank}}$ ):
  - $\Delta A_{\text{sample}} = A2_{\text{sample}} - A1_{\text{sample}}$
  - $\Delta A_{\text{blank}} = A2_{\text{blank}} - A1_{\text{blank}}$
- Calculate the corrected absorbance change ( $\Delta A_{\text{malic\_acid}}$ ) by subtracting the blank's absorbance change from the sample's:
  - $\Delta A_{\text{malic\_acid}} = \Delta A_{\text{sample}} - \Delta A_{\text{blank}}$
- The concentration of L-malic acid can be calculated using the Beer-Lambert law:

$$\text{Concentration (g/L)} = (\Delta A_{\text{malic\_acid}} * V_{\text{total}} * \text{MW}) / (\epsilon * d * V_{\text{sample}} * 1000)$$

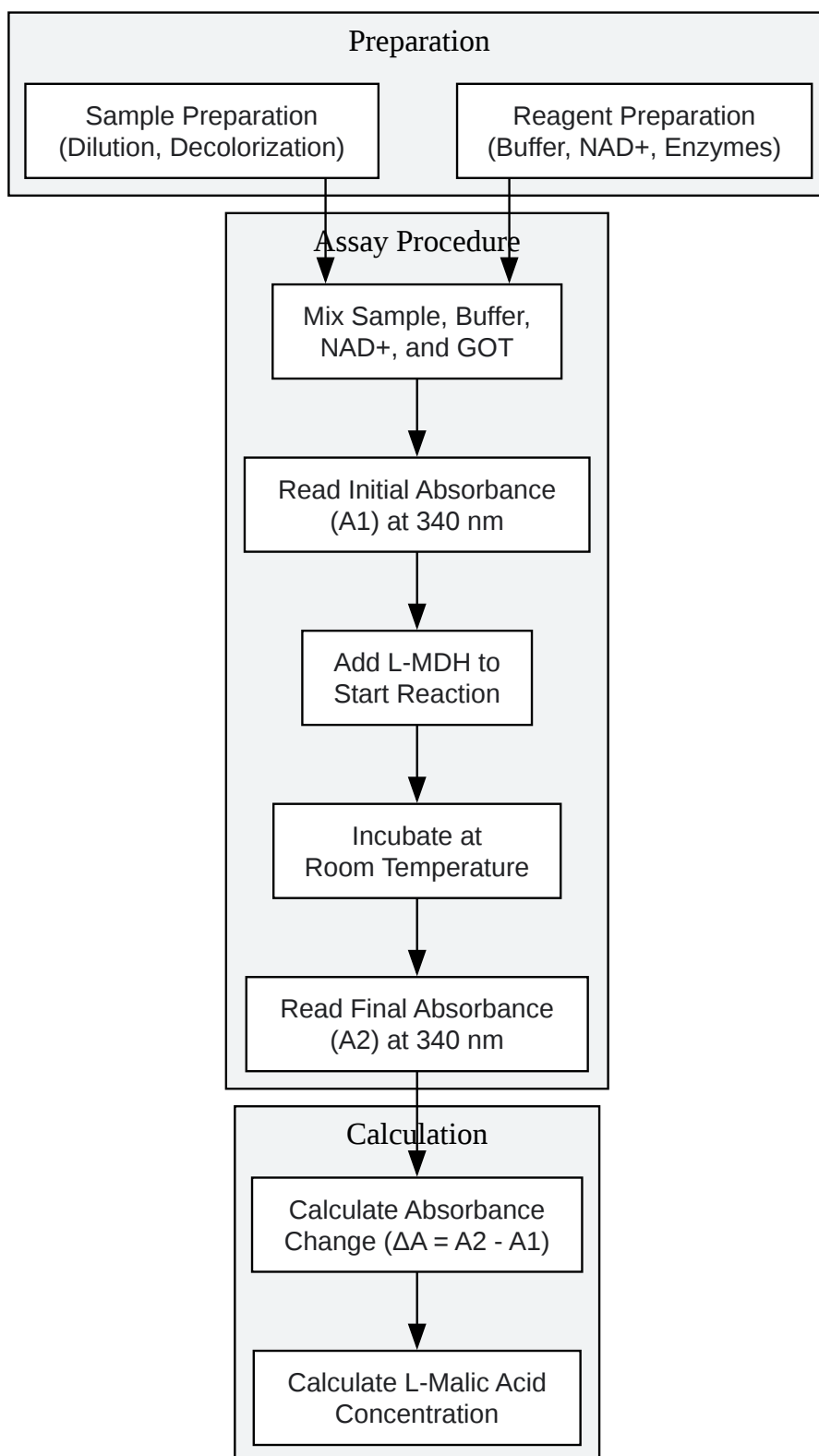
Where:

- $V_{\text{total}}$  = Total volume in the cuvette (in mL)[\[7\]](#)
- $V_{\text{sample}}$  = Volume of the sample added to the cuvette (in mL)[\[7\]](#)
- MW = Molecular weight of L-malic acid (134.09 g/mol )[\[7\]](#)
- $\epsilon$  = Molar extinction coefficient of NADH at 340 nm ( $6.3 \text{ L} \cdot \text{mmol}^{-1} \cdot \text{cm}^{-1}$ )[\[7\]](#)

- $d$  = Path length of the cuvette (typically 1 cm)[7]

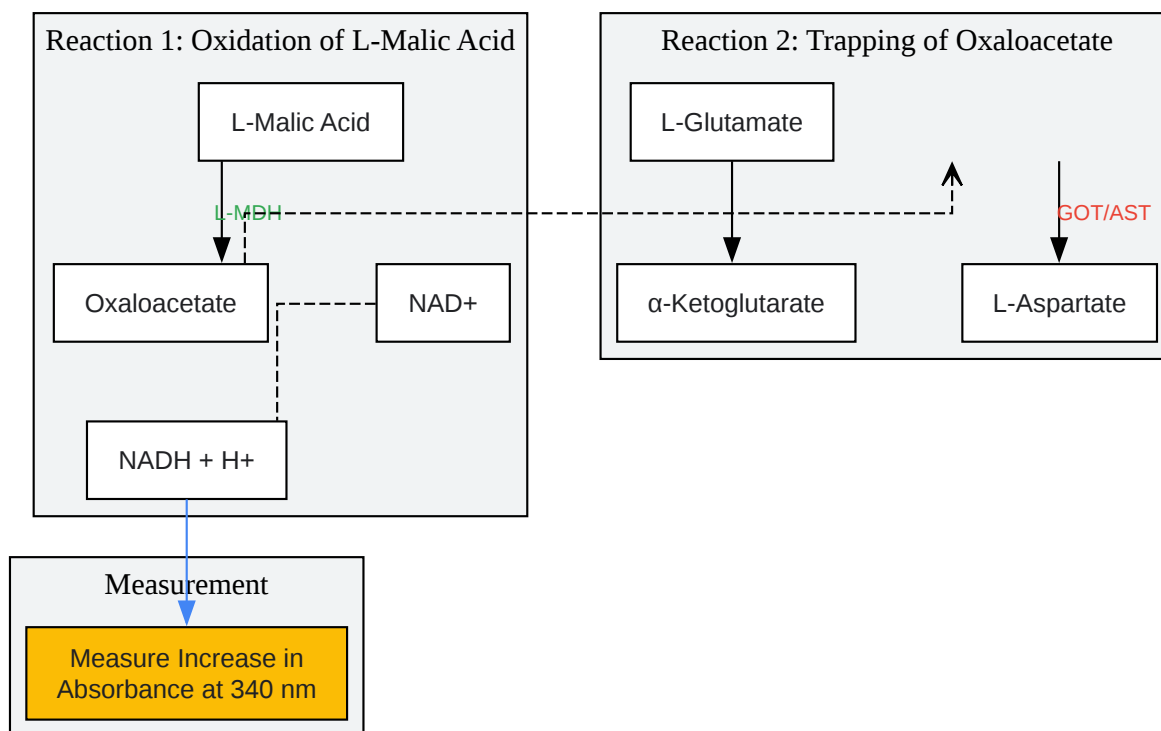
If the sample was diluted, the result must be multiplied by the dilution factor.

## Visualizations



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Caption: Experimental workflow for the enzymatic determination of L-malic acid.



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Caption: Signaling pathway of the enzymatic assay for L-malic acid.

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